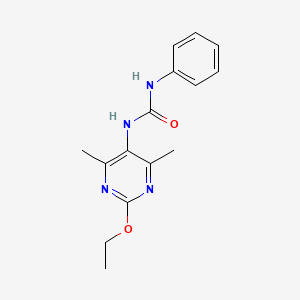

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-4-21-15-16-10(2)13(11(3)17-15)19-14(20)18-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIGHGIVCVTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-ethoxy-4,6-dimethylpyrimidine, which is then reacted with phenyl isocyanate.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents for these reactions include halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.

Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Urea Derivatives

*Hypothetical values based on analogous compounds.

Crystallographic refinement via SHELXL ensures precise determination of anisotropic displacement parameters, critical for analyzing substituent effects .

Functional Comparisons

- Herbicidal Activity : Urea derivatives often inhibit acetolactate synthase (ALS). The ethoxy group may enhance binding affinity compared to methyl or methoxy substituents, as seen in sulfonylurea herbicides.

- Thermal Stability : Ethoxy-substituted pyrimidines typically exhibit higher thermal stability due to reduced rotational freedom, a property validated via geometry optimization in WinGX .

Methodological Considerations

Research Findings and Limitations

While the evidence emphasizes crystallographic tools, it lacks explicit data on this compound. Comparative studies typically require:

Biological Activity

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea, identified by its CAS number 1795487-99-8, is a synthetic compound that belongs to the class of phenylureas. This compound has garnered attention for its potential biological activities, particularly in the context of agricultural applications as a herbicide and its role in various biochemical pathways.

The molecular formula of this compound is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol. The compound's structure features a pyrimidine ring substituted with ethoxy and dimethyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 1795487-99-8 |

Herbicidal Efficacy

Research indicates that compounds similar to this compound exhibit significant herbicidal activity. Studies have shown that such phenylurea derivatives can inhibit specific plant growth pathways, effectively controlling weed species without adversely affecting crop plants. The mechanism often involves interference with metabolic processes essential for plant growth.

Enzyme Inhibition Studies

A notable area of research involves the compound's interaction with enzymes related to the indoleamine 2,3-dioxygenase (IDO) pathway, which is crucial in cancer biology and immunotherapy. A study synthesized several phenyl urea derivatives and evaluated their inhibitory effects on IDO1. Although specific data on this compound is limited, related compounds showed promising inhibitory activities with IC50 values ranging from nanomolar to micromolar concentrations .

Study on Phenyl Urea Derivatives

In a comparative study of various phenyl urea derivatives, it was found that structural modifications significantly impacted their biological activity. For instance, the introduction of different substituents on the phenyl ring altered the compounds' binding affinity to IDO1. This suggests that subtle changes in chemical structure can lead to significant variations in biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea, and how can intermediates be validated?

- Methodology :

- Stepwise Synthesis : Start with 4,6-dimethylpyrimidin-5-amine as a precursor. Introduce the ethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Validate intermediates using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 1.2–8.5 ppm) .

- Purity Control : Monitor byproducts like unreacted 2-ethoxy-4,6-dimethylpyrimidine-5-amine using LC-MS (ESI+) to ensure >98% purity .

Q. How can the compound’s solubility and stability be assessed for in vitro studies?

- Methodology :

- Solubility Screening : Use a shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure equilibrium solubility via UV-Vis (λ = 254 nm) .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic decomposition (e.g., cleavage of the urea linkage) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins (e.g., kinases)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding between the urea group and kinase hinge regions .

- MD Refinement : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability, monitoring RMSD (<2.0 Å) and interaction energy (MM-PBSA) .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodology :

- Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays). Use a reference inhibitor (e.g., staurosporine) to normalize activity .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. What factorial design approaches optimize reaction yields while minimizing byproducts?

- Methodology :

- Taguchi L9 Array : Vary factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify significant factors (p < 0.05) .

- Response Surface Modeling : Use a central composite design to model interactions between reaction time and reagent stoichiometry .

Methodological Challenges and Solutions

Q. How to address low reproducibility in scaled-up synthesis?

- Solution :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression (e.g., urea bond formation at 1650 cm⁻¹) .

- Design of Experiments (DoE) : Use a split-plot design to separate batch effects from process variables .

Q. What advanced techniques characterize the compound’s solid-state forms?

- Methodology :

- PXRD : Compare experimental patterns (Cu-Kα, 2θ = 5–40°) with simulated data from Mercury CSD .

- DSC/TGA : Identify polymorphs by melting endotherms (ΔH fusion) and decomposition profiles .

Theoretical and Experimental Integration

Q. How to align experimental data with QSAR models for SAR exploration?

- Methodology :

- Descriptor Selection : Calculate electronic (HOMO/LUMO via DFT/B3LYP/6-31G*) and steric parameters (molar refractivity) .

- Model Validation : Use leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.